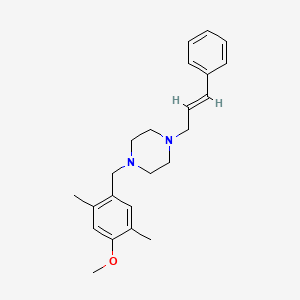![molecular formula C18H16ClN5O B6085770 7-butyl-3-(4-chlorophenyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6085770.png)
7-butyl-3-(4-chlorophenyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-butyl-3-(4-chlorophenyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is known for its unique structure and properties, which make it a promising candidate for various research applications.
Mechanism of Action
The mechanism of action of 7-butyl-3-(4-chlorophenyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cancer cell proliferation and survival. Specifically, this compound has been shown to inhibit the activation of the PI3K/Akt/mTOR pathway, which is known to play a critical role in cancer cell growth and survival.
Biochemical and Physiological Effects:
In addition to its potential anticancer effects, 7-butyl-3-(4-chlorophenyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one has also been shown to have other biochemical and physiological effects. For example, studies have shown that this compound can inhibit the activity of various enzymes, including acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine in the brain. This suggests that this compound may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 7-butyl-3-(4-chlorophenyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one in lab experiments is its potent cytotoxic effects against cancer cells. This makes it a promising candidate for further research into the development of novel anticancer agents. However, one of the limitations of using this compound is its potential toxicity to normal cells, which may limit its clinical applications.
Future Directions
There are many potential future directions for research involving 7-butyl-3-(4-chlorophenyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one. One area of research could involve further studies into its potential applications as an anticancer agent, including studies into its mechanism of action and potential clinical applications. Other areas of research could include studies into its potential applications in the treatment of neurodegenerative diseases, as well as studies into its potential toxicity to normal cells and potential side effects. Overall, 7-butyl-3-(4-chlorophenyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one is a promising compound with many potential applications in scientific research.
Synthesis Methods
The synthesis of 7-butyl-3-(4-chlorophenyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one can be achieved through a variety of methods. One of the most commonly used methods involves the reaction of 4-chlorophenylhydrazine with butyl isocyanate, followed by the addition of 2-amino-4,6-dimethylpyridine and triethyl orthoformate. The resulting product is then treated with acetic anhydride and hydrochloric acid to yield the final compound.
Scientific Research Applications
7-butyl-3-(4-chlorophenyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one has been extensively studied for its potential applications in scientific research. One of the most promising areas of research involves its use as a potential anticancer agent. Studies have shown that this compound has potent cytotoxic effects against various cancer cell lines, including breast, lung, and colon cancer cells.
properties
IUPAC Name |
11-butyl-5-(4-chlorophenyl)-2,3,7,8,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN5O/c1-2-3-9-23-10-8-15-16(18(23)25)21-22-17-14(11-20-24(15)17)12-4-6-13(19)7-5-12/h4-8,10-11H,2-3,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKXCTYHBXSLVIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=CC2=C(C1=O)N=NC3=C(C=NN23)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-butyl-3-(4-chlorophenyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-({4-[1-(4-chlorobenzyl)-3-pyrrolidinyl]-1-piperidinyl}methyl)pyridine](/img/structure/B6085705.png)
![7-(2-fluoro-5-methoxybenzyl)-2-[(2E)-2-methyl-2-buten-1-yl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6085708.png)
![3-[1-(1-cyclohexen-1-ylacetyl)-3-piperidinyl]-N-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B6085716.png)
![1-(2-furoyl)-3-[3-oxo-3-(1-pyrrolidinyl)propyl]piperidine](/img/structure/B6085723.png)
![3-{[2-(3,4-diethoxyphenyl)ethyl]amino}-2-pentanoylcyclohex-2-en-1-one](/img/structure/B6085729.png)
![N-(2-[4-(dimethylamino)phenyl]-1-{[2-(2-hydroxy-4-methylbenzylidene)hydrazino]carbonyl}vinyl)benzamide](/img/structure/B6085735.png)

![2-(1,3-benzothiazol-2-yl)-4-[1-(benzylamino)ethylidene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B6085753.png)
![5-methyl-1H-indole-2,3-dione 3-[(6-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone]](/img/structure/B6085760.png)
![1-[5-(2,4-dichlorophenyl)-2-furyl]-6,7-dimethoxy-3,4-dihydroisoquinoline](/img/structure/B6085781.png)
![(2,3-dihydro-1-benzofuran-2-ylmethyl)methyl{[3-(2,3,4-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}amine](/img/structure/B6085783.png)
![2-[4-[3-(hydroxymethyl)-4-isopropoxybenzyl]-1-(3-phenylpropyl)-2-piperazinyl]ethanol](/img/structure/B6085794.png)
![3-(1H-indol-3-yl)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B6085800.png)
![2-oxo-N-phenyl-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-4-carboxamide](/img/structure/B6085808.png)